WHO made a strong recommendation for nirmatrelvir and ritonavir, sold under the name Paxlovid, for mild and moderate COVID-19 patients at highest risk of hospital admission, calling it the best therapeutic choice for high-risk patients to date. Pfizer’s oral antiviral drug (a combination of nirmatrelvir and ritonavir tablets) is strongly recommended for patients with non-severe COVID-19 who are at highest risk of developing severe disease and hospitalization, such as unvaccinated, older, or immunosuppressed patients.

Fig.1 - WHO COVID

Fig.1 - WHO COVID

According to WHO, This recommendation is based on new data from two randomized controlled trials involving 3078 patients. The data show that the risk of hospitalization is reduced by 85% following this treatment. In a high-risk group (over 10% risk of hospitalization), that means 84 fewer hospitalizations per 1000 patients. In the meantime, WHO suggests against its use in patients at lower risk, as the benefits were found to be negligible.

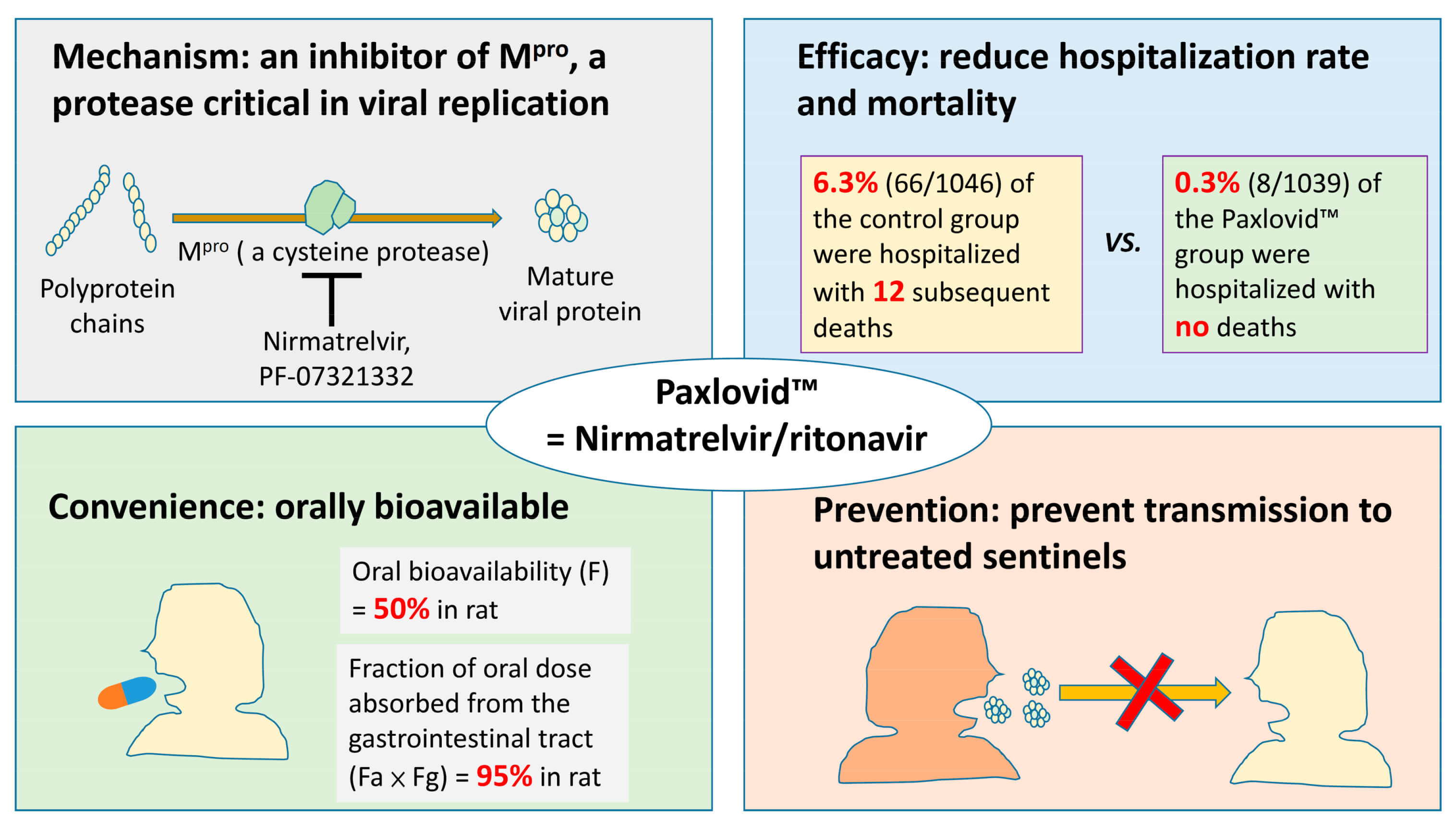

Nirmatrelvir/ritonavir, sold under the brand name Paxlovid, is a co-packaged medication used as a treatment for COVID-19. It contains the antiviral medications nirmatrelvir and ritonavir. It is taken by mouth. In December 2021, the co-packaged medication was granted emergency use authorization by the United States Food and Drug Administration (FDA) for the treatment of COVID-19. The co-packaged medication was approved for medical use in the United Kingdom in December 2021, and in both the European Union and Canada in January 2022.

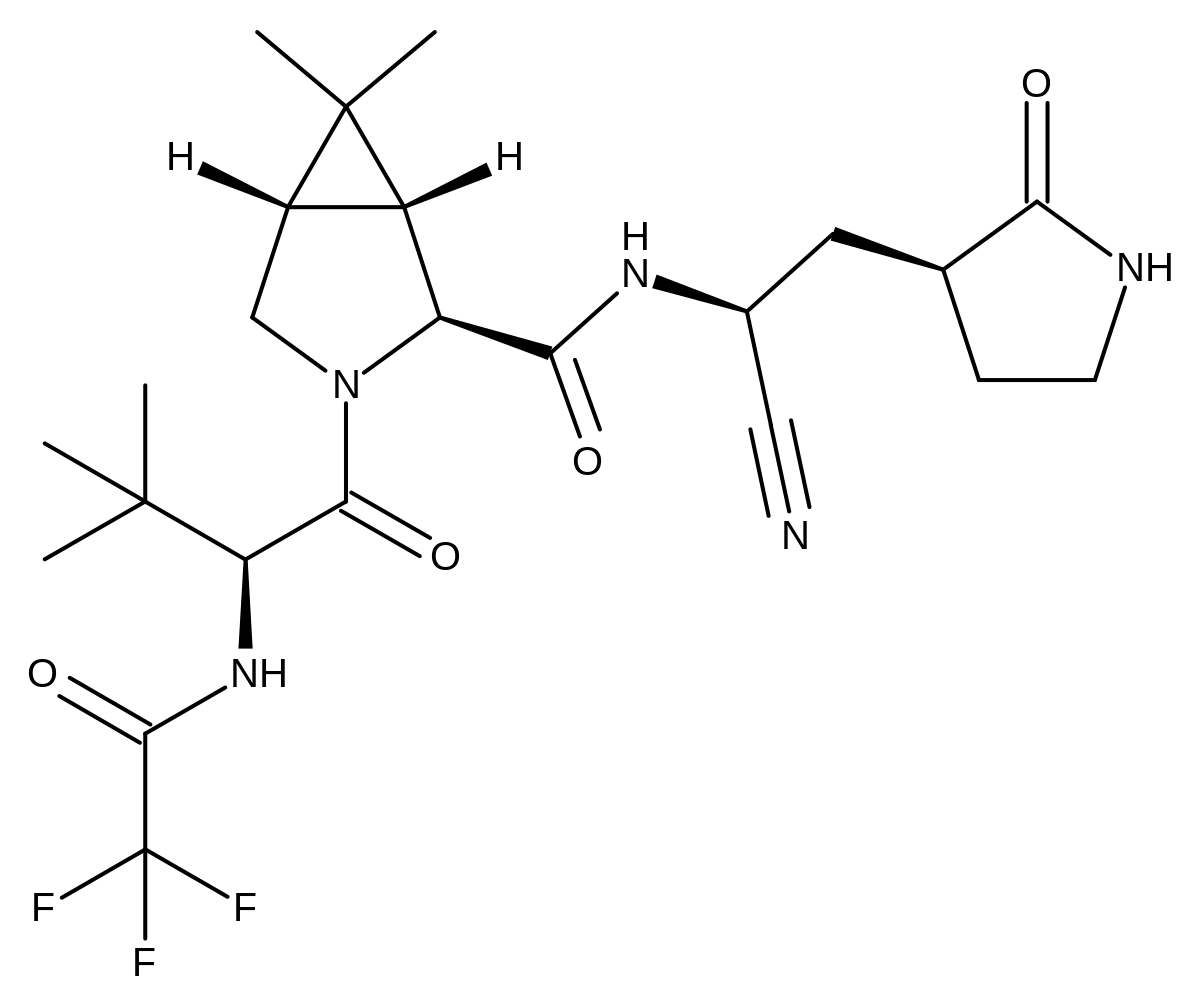

Nirmatrelvir (PF-07321332) is an oral antiviral clinical lead. It is a covalent inhibitor of SARS-CoV-2 Mpro (main protease, 3CLpro) that binds to cysteine145 within the enzyme's catalytic domain. Mpro is essential for coronavirus replication. Inhibiting Mpro activity blocks replication at an early stage in the virus' life cycle. Due to structural similarities between the Mpro's of other coronaviruses, PF-07321332 offers the potential of pan-coronavirus activity. In vitro it is suggested to inhibit replication of CoV-2 variants including delta and omicron.

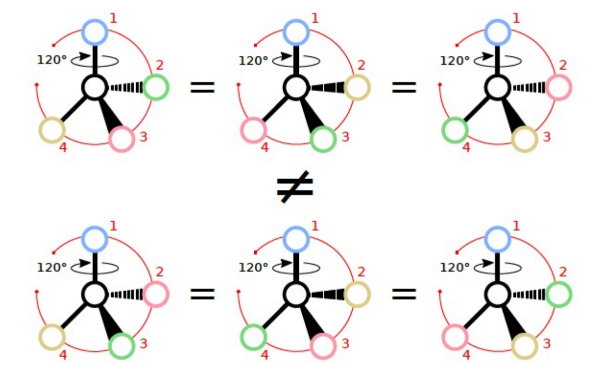

Fig.2 - Nirmatrelvir

Fig.2 - Nirmatrelvir

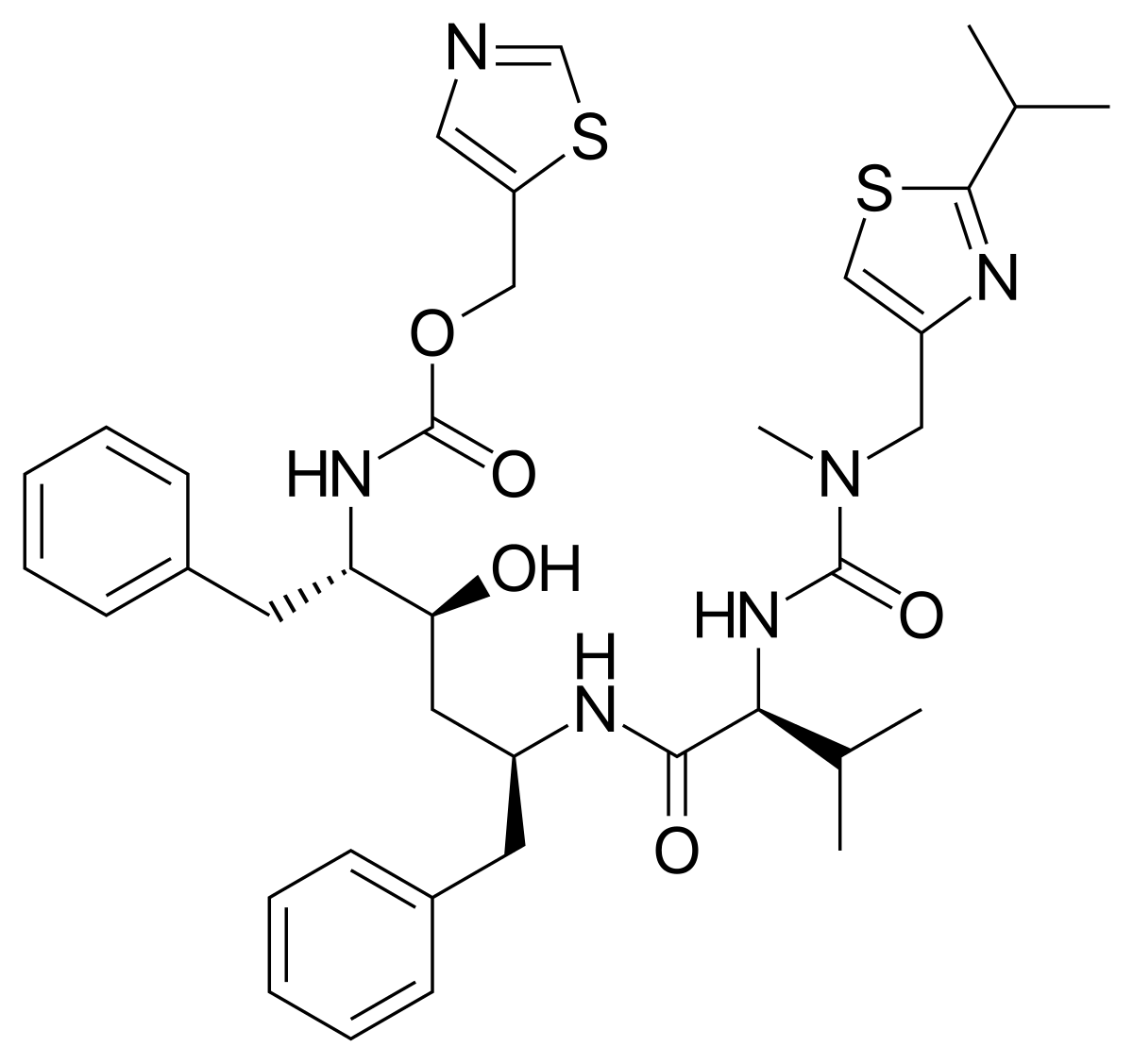

Ritonavir is an antiretroviral protease inhibitor that is widely used in combination with other protease inhibitors in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Ritonavir is rarely used for its own antiviral activity but remains widely used as a booster of other protease inhibitors. More specifically, ritonavir is used to inhibit a particular enzyme, in intestines, liver, and elsewhere, that normally metabolizes protease inhibitors, cytochrome P450-3A4 (CYP3A4). The drug binds to and inhibits CYP3A4, so a low dose can be used to enhance other protease inhibitors.

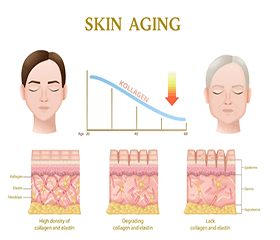

Fig.3 - Ritonavir

Fig.3 - Ritonavir

The EPIC-HR study was a multinational randomized trial that compared the use of ritonavir-boosted nirmatrelvir given orally twice daily for 5 days to placebo in non-hospitalized patients aged ≥18 years with mild to moderate COVID-19 who were at high risk of clinical progression. Eligible participants were randomized within 5 days of symptom onset, were unvaccinated against COVID-19, and had at least 1 risk factor for progression to severe disease. Patients were excluded if they used medications that were either highly dependent upon CYP3A4 for clearance or strong inducers of CYP3A4. The EPIC-HR trial demonstrated that starting ritonavir-boosted nirmatrelvir treatment in non-hospitalized adults with mild to moderate COVID-19 within 5 days of symptom onset reduced the risk of hospitalization or death through Day 28 by 89% compared to placebo. This efficacy is comparable to the efficacies reported for sotrovimab (i.e., 85% relative reduction) and remdesivir (i.e., 87% relative reduction) and greater than the efficacy reported for molnupiravir (i.e., 30% relative reduction).

Ritonavir-boosted nirmatrelvir is expected to be active against the B.1.1.529 (Omicron) variant of concern (VOC), although there is currently a lack of data on the clinical efficacy of ritonavir-boosted nirmatrelvir against this VOC. Because of the potential for significant drug-drug interactions with concomitant medications, this regimen may not be a safe choice for all patients (see below for more information).

Fig.4 - Paxlovid mechanism and functions

Fig.4 - Paxlovid mechanism and functions

Ritonavir-boosted nirmatrelvir has significant and complex drug-drug interactions, primarily due to the ritonavir component of the combination. Boosting with ritonavir, a strong CYP3A inhibitor, is required to increase the exposure of nirmatrelvir to a concentration that is effective against SARS-CoV-2. However, it may also increase concentrations of certain concomitant medications, thereby increasing the potential for serious and sometimes life-threatening drug toxicities. Additionally, ritonavir is an inhibitor, inducer, and substrate of various other drug-metabolizing enzymes and/or drug transporters.

However, availability, lack of price transparency in bilateral deals made by the producer, and the need for prompt and accurate testing before administering it, are turning this life-saving medicine into a major challenge for low- and middle-income countries. One obstacle for low- and middle-income countries is that Paxlovid can only be administered while the disease is at its early stages; prompt and accurate testing is therefore essential for a successful outcome with this therapy. Data collected by FIND show that the average daily testing rate in low-income countries is as low as one-eightieth the rate in high-income countries. Improving access to early testing and diagnosis in primary health care settings will be key for the global rollout of this treatment.

Lack of transparency on the part of the originator company is making it difficult for public health organizations to obtain an accurate picture of the availability of the medicine, which countries are involved in bilateral deals and what they are paying. In addition, a licensing agreement made by Pfizer with the Medicines Patent Pool limits the number of countries that can benefit from generic production of the medicine.

Because of these factors, WHO is extremely concerned that -- as occurred with COVID-19 vaccines -- low- and middle-income countries will again be pushed to the end of the queue when it comes to accessing this treatment.